molecular formula C21H26N2O4 B4691637 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide

Cat. No. B4691637
M. Wt: 370.4 g/mol
InChI Key: WXJYOESPJQWEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide, also known as URB597, is a compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain modulation, inflammation, and mood regulation. URB597 inhibits FAAH, leading to an increase in endocannabinoid levels, which may have therapeutic benefits.

Mechanism of Action

As mentioned earlier, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide inhibits FAAH, leading to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of endocannabinoid signaling.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide, a type of endocannabinoid, in the brain and peripheral tissues. Anandamide is involved in pain modulation, mood regulation, and appetite control. This compound has also been shown to increase levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which has anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide has several advantages for lab experiments. It is a selective FAAH inhibitor, meaning it specifically targets FAAH without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide. One area of interest is its potential as a treatment for chronic pain. Preclinical studies have shown that this compound has analgesic effects, and there is interest in exploring its potential as an alternative to opioid-based pain medications. Another area of interest is its potential as a treatment for anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, and there is interest in exploring its potential as an alternative to traditional antidepressant and anxiolytic medications. Additionally, there is interest in exploring the potential of this compound as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide has been studied extensively for its potential therapeutic applications. Preclinical studies have shown that this compound has analgesic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been studied in animal models of various conditions, including chronic pain, anxiety, depression, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14(2)16-6-8-17(9-7-16)23-21(25)20(24)22-12-11-15-5-10-18(26-3)19(13-15)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJYOESPJQWEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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